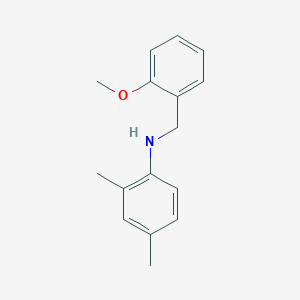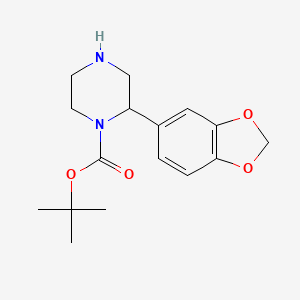
Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate contains a total of 46 bonds, including 24 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Scientific Research Applications
Synthesis of Bioactive Compounds
Compounds similar to “Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate” have been largely applied in the synthesis of bioactive compounds . These bioactive compounds have a wide range of applications in medicinal chemistry, including the development of new drugs and therapies.
2. Construction of Aza-annulated Organic Semiconducting Materials The compound has found its application in constructing aza-annulated organic semiconducting materials . These materials have potential applications in the field of electronics, particularly in the development of organic semiconductors.
3. Intermediate in the Synthesis of Novel Organic Compounds Piperazine and its derivatives, such as “Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate”, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Development of Anticancer Drugs
Indazole derivatives, which are related to the compound , have been reported to have anticancer effects . Therefore, “Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate” could potentially be used in the development of new anticancer drugs.
Development of Antiviral Drugs
Indazole derivatives have also been reported to have antiviral effects . This suggests that “Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate” could potentially be used in the development of new antiviral drugs.
Development of Antibacterial Drugs
Indazole derivatives have been reported to have antibacterial effects . This suggests that “Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate” could potentially be used in the development of new antibacterial drugs.
Mechanism of Action
Target of Action
Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate has been found to exhibit antibacterial activities against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) . These bacterial strains are the primary targets of this compound.
Mode of Action
It has been suggested that it may interfere with bacterial cell wall synthesis or protein production, leading to bacterial cell death .
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Like other similar compounds, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The primary result of the action of Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate is the inhibition of bacterial growth, leading to the death of bacterial cells .
Action Environment
The efficacy and stability of Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
tert-butyl 2-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-7-6-17-9-12(18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12,17H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFINXMPWYQMSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate](/img/structure/B3163830.png)

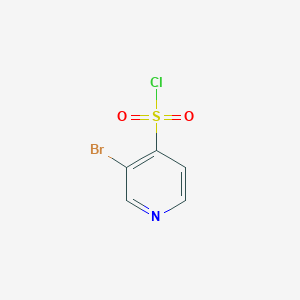



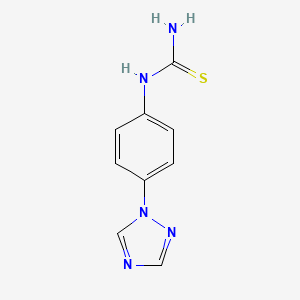
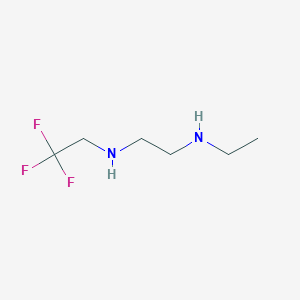
![5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3163883.png)
![7-Naphthalen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3163890.png)
